molecular formula C6H14N2 B12058006 1-ethyl-(5,6-13C2)1,4-diazinane

1-ethyl-(5,6-13C2)1,4-diazinane

Cat. No.: B12058006
M. Wt: 116.17 g/mol
InChI Key: WGCYRFWNGRMRJA-ZIEKVONGSA-N
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Description

1-Ethyl-(5,6-13C2)1,4-diazinane is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4 (1,4-diazinane). The ethyl substituent at position 1 introduces steric and electronic modifications, while the 13C isotopic labeling at carbons 5 and 6 enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies. This compound is particularly valuable in isotopic labeling experiments due to the strategic placement of 13C atoms, which allows precise tracking in biochemical pathways or structural elucidation in complex matrices .

Properties

Molecular Formula

C6H14N2

Molecular Weight

116.17 g/mol

IUPAC Name

1-ethyl-(5,6-13C2)1,4-diazinane

InChI

InChI=1S/C6H14N2/c1-2-8-5-3-7-4-6-8/h7H,2-6H2,1H3/i3+1,5+1

InChI Key

WGCYRFWNGRMRJA-ZIEKVONGSA-N

Isomeric SMILES

CCN1CCN[13CH2][13CH2]1

Canonical SMILES

CCN1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-(5,6-13C2)1,4-diazinane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with a suitable dicarbonyl compound, followed by cyclization to form the diazinane ring. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled precursors in the synthesis.

Industrial Production Methods: Industrial production of 1-ethyl-(5,6-13C2)1,4-diazinane may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-(5,6-13C2)1,4-diazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The nitrogen atoms in the diazinane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the diazinane ring.

Scientific Research Applications

1-Ethyl-(5,6-13C2)1,4-diazinane has several applications in scientific research:

    Chemistry: It is used as a model compound in NMR spectroscopy studies due to its isotopic labeling.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-(5,6-13C2)1,4-diazinane involves its interaction with various molecular targets. The nitrogen atoms in the diazinane ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The isotopic labeling with carbon-13 allows for detailed studies of these interactions using NMR spectroscopy, providing insights into the compound’s behavior at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Substituents on the diazinane ring significantly alter physical and chemical properties. For example:

  • 1-Phenyl-1,4-diazinane : Aromatic substituents enhance π-π stacking interactions, influencing solubility and crystallinity.

Table 1: Melting Points of Selected 1,4-Diazinane Derivatives (Hypothetical Data Based on Analogues)

Compound Melting Point (°C) Source
1-Ethyl-3,4-dihydrophenanthrene* 63.5–64
1-Isopropyl-phenanthrene* 88–88.5
1-Phenyl-phenanthrene* 79–79.5

Note: Data from phenanthrene derivatives (structurally distinct but illustrative of substituent effects).

Isotopic Variants

  • (2,3,5,6-13C4)1,4-Diazinane : This variant contains four 13C labels, offering higher sensitivity in NMR but requiring more complex synthesis. The 5,6-13C2 labeling in the target compound provides a balance between detection specificity and synthetic feasibility .
  • Unlabeled 1-Ethyl-1,4-diazinane : Lacks isotopic tracing utility but is cheaper to produce for bulk applications.

Table 2: Isotopic Labeling Patterns and Applications

Compound 13C Positions Key Applications
1-Ethyl-(5,6-13C2)1,4-diazinane 5,6 Metabolic flux analysis, NMR
(2,3,5,6-13C4)1,4-diazinane 2,3,5,6 High-sensitivity NMR studies

Key Research Findings and Limitations

  • Isotopic Specificity: The 5,6-13C2 label avoids interference from transaldolase-mediated scrambling, a phenomenon observed in glucose metabolism .
  • Synthetic Challenges : Achieving regioselective 13C incorporation at positions 5 and 6 requires optimized protocols, contrasting with the more straightforward synthesis of unlabeled derivatives.
  • Data Gaps : Direct studies on 1-ethyl-(5,6-13C2)1,4-diazinane are sparse; most comparisons derive from structurally related compounds (e.g., phenanthrenes in ).

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